molecular formula C23H20N4O5 B4085308 Methyl 4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate

Methyl 4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate

Cat. No.: B4085308
M. Wt: 432.4 g/mol
InChI Key: SMXAQKKHCHUFSD-UHFFFAOYSA-N
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Description

Methyl 4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties

Preparation Methods

The synthesis of Methyl 4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate typically involves a multi-component reaction. One common method includes the reaction of arylidenemalononitriles with methyl 2,4-dioxobutanoates in the presence of a catalyst such as morpholine . The reaction is carried out in isopropanol with gentle heating, yielding the desired product with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and sustainability .

Chemical Reactions Analysis

Methyl 4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate undergoes various chemical reactions due to its functional groups. Some of the common reactions include:

Mechanism of Action

The mechanism of action of Methyl 4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, its antitumor activity is attributed to its ability to interfere with DNA synthesis and induce apoptosis in cancer cells . The presence of cyano and amino groups enhances its binding affinity to biological targets, making it a potent bioactive molecule .

Comparison with Similar Compounds

Methyl 4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups and the resulting biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5/c1-29-14-8-9-17(30-2)15(10-14)20-19-18(12-4-6-13(7-5-12)23(28)31-3)16(11-24)21(25)32-22(19)27-26-20/h4-10,18H,25H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXAQKKHCHUFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate
Reactant of Route 3
Methyl 4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate
Reactant of Route 4
Methyl 4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate
Reactant of Route 5
Methyl 4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate
Reactant of Route 6
Methyl 4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate

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